molecular formula C10H11N3O3 B2910733 Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate CAS No. 381189-48-6

Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate

Cat. No. B2910733
CAS RN: 381189-48-6
M. Wt: 221.216
InChI Key: UXTZMBKRLQBDHF-UHFFFAOYSA-N
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Description

Ethyl [acetyl(2,2-dicyanovinyl)amino]acetate is a chemical compound with the molecular formula C8H9N3O2 . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of acetoacetic ester (ethyl acetoacetate), which is a versatile molecule used to make ketones and other molecules . The synthesis process involves several steps, including enolate formation, enolate alkylation, and decarboxylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H9N3O2 . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Safety and Hazards

The safety data sheets for similar compounds, such as Ethyl acetate, indicate that they are highly flammable and can cause serious eye irritation and drowsiness or dizziness . It’s important to handle such chemicals with care, using protective equipment and following safety protocols .

properties

IUPAC Name

ethyl 2-[acetyl(2,2-dicyanoethenyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-13(8(2)14)6-9(4-11)5-12/h6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTZMBKRLQBDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C=C(C#N)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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